molecular formula C16H15N3O3 B6393586 MFCD18318356 CAS No. 1261933-64-5

MFCD18318356

Cat. No.: B6393586
CAS No.: 1261933-64-5
M. Wt: 297.31 g/mol
InChI Key: SALNXWOWAJKNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, the evidence includes methodologies and comparisons for structurally similar compounds, which can guide a general framework for analyzing such substances. For instance, compounds like CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1046861-20-4 (MDL: MFCD13195646) are discussed in detail, with comparisons to analogs based on molecular properties, bioactivity, and synthetic pathways .

Properties

IUPAC Name

2-amino-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c17-14-7-12(16(21)22)13(8-18-14)9-2-1-3-10(6-9)15(20)19-11-4-5-11/h1-3,6-8,11H,4-5H2,(H2,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALNXWOWAJKNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CN=C(C=C3C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688226
Record name 2-Amino-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-64-5
Record name 2-Amino-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18318356” involves a series of chemical reactions that are carefully controlled to yield the desired product. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving the combination of precursor chemicals under controlled temperature and pressure conditions.

    Step 2: Intermediate purification steps to remove by-products and impurities.

    Step 3: Final reaction step to produce the target compound, followed by purification and crystallization.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high yield. The industrial methods often involve:

    Large-scale reactors: To handle the volume of reactants and control the reaction conditions precisely.

    Continuous flow processes: To maintain a steady production rate and ensure uniformity in the product.

Chemical Reactions Analysis

Types of Reactions

“MFCD18318356” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbon forms.

Scientific Research Applications

“MFCD18318356” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “MFCD18318356” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for MFCD18318356 is unavailable, the evidence provides robust examples of how analogous compounds are evaluated. Below is a comparative framework modeled after the evidence, focusing on key parameters:

Table 1: General Comparison Parameters for Heterocyclic and Organoboron Compounds

Parameter Example Compound 1 (CAS 918538-05-3) Example Compound 2 (CAS 1046861-20-4) Typical Comparison Metrics
Molecular Formula C₆H₃Cl₂N₃ C₆H₅BBrClO₂ Molecular complexity, halogenation patterns
Molecular Weight 188.01 g/mol 235.27 g/mol Impact on solubility and bioavailability
Log S (ESOL) -2.99 (0.24 mg/mL solubility) -2.99 (0.24 mg/mL solubility) Aqueous solubility trends
Bioavailability 0.55 (moderate) 0.55 (moderate) Absorption and metabolic stability
Synthetic Accessibility 2.07 (feasible) 2.07 (feasible) Reaction steps, yield, and scalability
Structural Alerts PAINS: 0; Brenk: 1.0 PAINS: 0; Brenk: 1.0 Toxicity and reactivity risks

Key Findings from the Evidence:

Structural Similarity : Compounds with shared cores (e.g., pyrrolo-triazines or boronic acids) often exhibit comparable bioactivity but differ in halogenation or substituent placement, affecting target binding .

Physicochemical Properties: Metrics like TPSA (Topological Polar Surface Area) and Log P influence membrane permeability. For example, CAS 918538-05-3 has a TPSA of 40.46 Ų, suggesting moderate blood-brain barrier penetration , whereas organoboron compounds (e.g., CAS 1046861-20-4) show higher polarity due to boron-oxygen bonds .

Synthetic Pathways : Reactions using palladium catalysts (e.g., Suzuki-Miyaura coupling) or POCl3-mediated cyclization are common for heterocycles, with yields exceeding 90% under optimized conditions .

Limitations and Recommendations

The absence of this compound in the provided evidence highlights the need for further experimental characterization. To address this gap, the following steps are recommended:

Spectral Analysis : NMR and mass spectrometry to confirm molecular structure.

In Silico Modeling : Use tools like SwissADME or Molinspiration to predict ADMET properties .

Biological Assays : Screen against relevant targets (e.g., kinases or CYP enzymes) to establish potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.